molecular formula C11H15BrN2O3S B6600135 tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate CAS No. 1955520-86-1

tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate

Cat. No.: B6600135
CAS No.: 1955520-86-1
M. Wt: 335.22 g/mol
InChI Key: IXGGLORVLKLIGK-UHFFFAOYSA-N
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Description

tert-Butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate is a synthetic organic compound featuring a tert-butyl ester group, a brominated thiophene ring, and a methanimidamido-oxygen linker. Such structural motifs are often explored in medicinal chemistry for enzyme inhibition or as intermediates in drug synthesis.

Properties

IUPAC Name

tert-butyl 2-[(Z)-[amino-(4-bromothiophen-2-yl)methylidene]amino]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-9(15)5-16-14-10(13)8-4-7(12)6-18-8/h4,6H,5H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGGLORVLKLIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CON=C(C1=CC(=CS1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CO/N=C(/C1=CC(=CS1)Br)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C_{13}H_{15BrN_2O_3S with a molecular weight of 356.24 g/mol. The structure features a tert-butyl group, a bromothiophene moiety, and an amidoxime functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing bromothiophene derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that bromothiophene derivatives can inhibit the growth of several bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases or phosphatases.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to therapeutic effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various bromothiophene derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 30 µg/mL.

BacteriaMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli30

Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed IC50 values of 15 µM for MCF-7 and 25 µM for A549 cells, indicating moderate anticancer activity.

Cell LineIC50 (µM)
MCF-715
A54925

Anti-inflammatory Effects

Research exploring the anti-inflammatory effects revealed that the compound reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40%, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Hypothetical Properties

Property tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate tert-butyl 2-((2-bromo-4,5-dimethoxybenzyl)oxy)acetate (Compound 3)
Aromatic System 4-Bromothiophene 2-Bromo-4,5-dimethoxybenzene
Key Functional Groups Amidoxime, tert-butyl ester Ether, tert-butyl ester
Molecular Weight (g/mol) ~357.2 (estimated) ~385.2 (reported in )
Hypothetical LogP ~2.5 (moderate lipophilicity) ~3.2 (higher lipophilicity due to methoxy groups)
Potential Bioactivity Enzyme inhibition (speculative) AChE inhibition (IC₅₀ ~1.2 μM)

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate?

Methodological Answer:
The synthesis of this compound can be extrapolated from analogous tert-butyl esters. A common approach involves:

Esterification : Reacting the carboxylic acid derivative (e.g., 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetic acid) with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .

Nucleophilic Substitution : Utilizing the bromine atom in the thiophene moiety for further functionalization, such as coupling reactions .

Example Reaction Conditions:

StepReagents/CatalystsSolventTemperatureYield Optimization
EsterificationH₂SO₄, tert-butyl alcoholTolueneReflux (~110°C)Controlled pH and anhydrous conditions
FunctionalizationPd catalysts (Suzuki coupling)DMF/THF60–80°CLigand selection (e.g., PPh₃)

Basic: How is this compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

Spectroscopic Analysis :

  • ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.2 ppm for CH₃) and bromothiophene signals .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion verification .

Chromatography : HPLC or GC to assess purity (>95% typical for research-grade compounds) .

Key Spectral Markers:

Functional GroupNMR (¹H)NMR (¹³C)
tert-butyl1.2 ppm (s, 9H)27–30 ppm (C(CH₃)₃)
Bromothiophene7.1–7.5 ppm (aromatic H)120–130 ppm (C-Br)

Basic: What safety precautions are recommended given limited toxicity data?

Methodological Answer:
Despite insufficient toxicity data (common for research compounds):

PPE : Use nitrile gloves, lab coats, and safety goggles.

Ventilation : Perform reactions in a fume hood to avoid inhalation .

Waste Disposal : Treat as hazardous waste due to bromine and reactive intermediates .

Advanced: How can the bromothiophene moiety be functionalized for targeted applications?

Methodological Answer:
The bromine atom enables:

Cross-Coupling Reactions :

  • Suzuki-Miyaura : Introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Buchwald-Hartwig : Form C–N bonds for amine derivatives .

Nucleophilic Substitution : Replace Br with nucleophiles (e.g., -OH, -SH) under basic conditions .

Case Study : In analogous brominated esters, Suzuki coupling achieved >70% yield with Pd(OAc)₂ and SPhos ligand .

Advanced: How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

DFT Calculations : Optimize molecular geometry and predict electrophilic sites (e.g., bromothiophene) .

Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible synthetic routes .

Advanced: What methodologies assess biological activity in medicinal chemistry research?

Methodological Answer:

Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence/quenching techniques .

Cellular Uptake Studies : Radiolabel the compound or use fluorescent tags .

SAR Analysis : Compare with analogs (e.g., tert-butyl 2-(5-hydroxy-4-oxochromen-yl)acetate) to identify key pharmacophores .

Data Interpretation : Bioactivity is often correlated with electron-withdrawing groups (e.g., Br) enhancing target binding .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

Parameter Optimization :

  • Temperature : Higher temps (e.g., 80°C vs. 60°C) may improve kinetics but risk decomposition .
  • Catalyst Loading : Screen Pd concentrations (1–5 mol%) to balance cost and efficiency .

DoE (Design of Experiments) : Statistically evaluate interactions between variables (e.g., solvent polarity, base strength) .

Case Study : For tert-butyl 2-(2-bromo-4-methylphenoxy)acetate, switching from H₂SO₄ to p-TsOH increased yield from 65% to 82% .

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